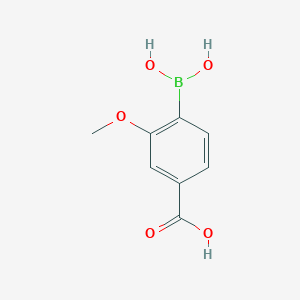

4-Borono-3-methoxybenzoic acid

Beschreibung

Evolution of Organoboron Chemistry in Scholarly Pursuits

The field of organoboron chemistry has undergone a significant transformation from its early beginnings to becoming a cornerstone of modern chemical synthesis. While boron compounds like borax (B76245) have been in use for centuries, the scientific exploration of organoboranes began in the 19th century. mdpi.com A pivotal moment in this evolution was the first synthesis and isolation of a boronic acid, specifically ethylboronic acid, by Edward Frankland in 1860. pharmiweb.comwikipedia.orgwiley-vch.de This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by oxidation. wiley-vch.de

For many years, boronic acids were considered chemical curiosities. wiley-vch.de However, the 20th century witnessed groundbreaking discoveries that unlocked their immense potential. The work of Nobel laureates has been particularly instrumental in shaping the field. Herbert C. Brown received the Nobel Prize in 1979 for his work on boron reagents in organic synthesis, and Akira Suzuki was a co-recipient of the 2010 Nobel Prize for the development of palladium-catalyzed cross-coupling reactions, famously known as the Suzuki-Miyaura coupling. musechem.com This reaction, first reported in 1979, demonstrated a powerful method for forming carbon-carbon bonds between organoboron compounds and various organic halides, revolutionizing the construction of complex molecules. mdpi.comwiley-vch.de This discovery significantly increased the research focus on boronic acids, transforming them from neglected compounds into a primary class of synthetic intermediates. wiley-vch.de The development of new synthetic methods, including electrochemical and photochemical approaches, continues to expand the toolkit for creating diverse organoboron compounds. rsc.orgnih.gov

Significance of Arylboronic Acids in Contemporary Chemical Sciences

Arylboronic acids, a specific class of organoboron compounds with the general formula Ar-B(OH)₂, have become indispensable tools in modern science. pharmiweb.com Their prominence is due to a combination of advantageous properties: they are typically stable, often crystalline solids that are tolerant of air and moisture, exhibit low toxicity, and are compatible with a wide array of functional groups. nih.govresearchgate.net

The most significant application of arylboronic acids is in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. rsc.orgnih.gov This reaction is a powerful method for forming carbon-carbon (C-C) bonds and has also been extended to create carbon-heteroatom (C-N, C-O) bonds, which are fundamental transformations in organic synthesis. nih.govrsc.org Beyond their role as coupling partners, recent research has shown that arylboronic acids can also serve as precursors to aryl radicals, opening up new avenues for chemical reactions. rsc.orgrsc.org

The impact of arylboronic acids extends across various scientific disciplines:

Medicinal Chemistry : They are crucial building blocks in drug discovery. musechem.comnih.gov The approval of the boronic acid-containing drug bortezomib (B1684674) (Velcade) by the FDA in 2003 for cancer treatment sparked a surge of interest in synthesizing novel bioactive boronic acids. musechem.comnih.govresearchgate.net This has led to other FDA-approved drugs containing boron, such as ixazomib (B1672701) and vaborbactam. nih.gov

Materials Science : Arylboronic acids are used to construct supramolecular assemblies and nanoporous materials due to their ability to undergo reversible reactions and form compounds with directional characteristics. musechem.comnih.gov

Analytical Chemistry : They are utilized in electrochemical sensors, chromatography, and as probes for detecting and quantifying various chemical species, including saccharides. wikipedia.orgmusechem.comresearchgate.net This application leverages their ability to form reversible covalent complexes with molecules that have adjacent Lewis base donors, like sugars. wikipedia.org

The versatility and utility of arylboronic acids have established them as a privileged class of compounds in both academic research and industrial applications. nih.gov

Specific Research Relevance of 4-Borono-3-methoxybenzoic Acid within the Boronic Acid Class

Within the extensive family of arylboronic acids, this compound holds specific relevance as a multifunctional building block in organic synthesis. Its structure incorporates three key functional groups on a benzene (B151609) ring: a boronic acid group, a carboxylic acid group, and a methoxy (B1213986) group. This unique combination makes it a valuable intermediate for constructing more complex molecules.

The presence of the boronic acid group (-B(OH)₂) makes it a prime candidate for participation in Suzuki-Miyaura cross-coupling reactions, a fundamental tool for creating new carbon-carbon bonds. The carboxylic acid (-COOH) and methoxy (-OCH₃) groups provide additional points for chemical modification and influence the compound's electronic properties and reactivity.

This compound is categorized as an organometallic reagent, specifically an organoboron compound, and also as a substituted benzene derivative containing both a carboxylic acid and an ether. bldpharm.com Its utility lies in its role as a synthetic intermediate, where it can be used to introduce a substituted benzoic acid moiety into a larger molecular framework, a common feature in many biologically active compounds and functional materials.

Compound Data Tables

Table 1: Properties of this compound Data sourced from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 741699-09-2 | bldpharm.comsigmaaldrich.comsigmaaldrich.cn |

| Molecular Formula | C₈H₉BO₅ | sigmaaldrich.comguidechem.com |

| Molecular Weight | 195.97 g/mol | sigmaaldrich.cnchemenu.com |

| IUPAC Name | 4-(dihydroxyboryl)-3-methoxybenzoic acid | sigmaaldrich.cn |

| Physical Form | Solid | sigmaaldrich.cn |

| Purity | Typically ≥98% | sigmaaldrich.cn |

Eigenschaften

IUPAC Name |

4-borono-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWXOEQLYFYTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630899 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741699-09-2 | |

| Record name | 4-Borono-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Borono 3 Methoxybenzoic Acid

Established Synthetic Routes for Arylboronic Acids

Arylboronic acids and their corresponding esters are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.org Their synthesis has evolved from classical methods to more versatile transition-metal-catalyzed approaches that offer broad functional group tolerance. rsc.orgorgsyn.org

Traditionally, arylboronic acids were prepared through the reaction of organometallic reagents, such as Grignard or aryllithium compounds, with trialkyl borates, followed by aqueous workup. orgsyn.orgvt.edu While effective, this method's utility is limited by the harsh conditions required to generate the organometallic precursor, which are often incompatible with many functional groups. rsc.org

To overcome these limitations, transition-metal-catalyzed borylation reactions have become the preferred method. rsc.org These processes, particularly those catalyzed by palladium, allow for the synthesis of a wide array of functionalized arylboronic esters from aryl halides and triflates under milder conditions. rsc.orgacs.org

Suzuki-Miyaura Borylation as a Precursor

The palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with a diboron (B99234) reagent, known as the Miyaura borylation, is a cornerstone for the synthesis of arylboronic esters. orgsyn.orgorganic-chemistry.org This reaction typically employs bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source, a palladium catalyst, and a base. organic-chemistry.org The resulting boronate esters are stable, can be purified by chromatography, and are often used directly in subsequent reactions like the Suzuki-Miyaura coupling without needing hydrolysis to the boronic acid. organic-chemistry.org

The general mechanism involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar-X).

Transmetalation: The boron moiety is transferred from the diboron reagent to the palladium center.

Reductive Elimination: The arylboronate ester product is eliminated, regenerating the palladium(0) catalyst.

The choice of base is critical to the reaction's success, with potassium acetate (B1210297) (KOAc) being a common choice. organic-chemistry.org Research has shown that using more lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly improve reaction efficiency, allowing for lower catalyst loadings and milder conditions (e.g., 35 °C). acs.org The reaction is highly valued for its compatibility with various functional groups, making it a powerful tool for creating complex molecules. acs.org

| Reaction Component | Typical Reagent/Condition | Purpose | Reference |

| Aryl Substrate | Aryl halide (Ar-Cl, Ar-Br, Ar-I), Aryl triflate | Source of the aryl group | rsc.orgorganic-chemistry.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester group | organic-chemistry.org |

| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂, XPhos-Pd-G2) | Facilitates the cross-coupling | rsc.orgacs.org |

| Base | Potassium acetate (KOAc), Potassium phosphate (B84403) (K₃PO₄) | Activates the catalyst and/or diboron reagent | rsc.orgorganic-chemistry.org |

| Solvent | Dioxane, DMSO, Ethanol | Reaction medium | rsc.orgorganic-chemistry.org |

Targeted Synthesis of 4-Borono-3-methoxybenzoic Acid and Related Structures

The synthesis of this compound requires precise control over the placement of three different functional groups on the aromatic ring: a carboxylic acid, a methoxy (B1213986) group, and a boronic acid. The relationship between these groups (1-carboxy, 3-methoxy, 4-borono) dictates the synthetic strategy, which typically relies on the borylation of a pre-functionalized precursor where the regiochemistry is already established.

Precursor Compounds and Reaction Pathways (e.g., from bromo- or methoxy-substituted benzoic acids)

The most direct route to this compound involves the Miyaura borylation of a corresponding aryl halide. The ideal precursor is 3-bromo-4-methoxybenzoic acid or 4-bromo-3-methoxybenzoic acid . Given the target structure, 4-bromo-3-methoxybenzoic acid is not the correct precursor, as the numbering would be different. The synthesis would logically start from a compound that can be converted to 3-methoxy-4-bromobenzoic acid , which does not appear to be a standard nomenclature. A more likely precursor is 4-bromo-3-methoxybenzoic acid . However, for the purpose of creating the target compound, a precursor like 4-bromo-3-methoxybenzoic acid would undergo borylation to yield the desired product.

A plausible synthetic sequence is as follows:

Bromination of a Methoxybenzoic Acid: A common starting material is 4-methoxybenzoic acid (anisic acid). This can be brominated to introduce a bromine atom onto the ring. A known procedure involves reacting 4-methoxybenzoic acid with bromine in a glacial acetic acid medium, catalyzed by ferric chloride, to produce 3-bromo-4-methoxybenzoic acid. google.comontosight.ai

Miyaura Borylation: The resulting 3-bromo-4-methoxybenzoic acid is then subjected to palladium-catalyzed borylation. This reaction would replace the bromine atom at the 4-position with a boronic acid or boronate ester group, yielding the final product. organic-chemistry.orgnih.gov

| Step | Starting Material | Reagents | Product | Reference |

| 1. Bromination | 4-Methoxybenzoic acid | Br₂, FeCl₃, Acetic Acid | 3-Bromo-4-methoxybenzoic acid | google.comontosight.ai |

| 2. Borylation | 3-Bromo-4-methoxybenzoic acid | B₂pin₂, Pd catalyst, Base | This compound (pinacol ester) | organic-chemistry.orgnih.gov |

This pathway is advantageous because it uses readily available starting materials and establishes the required 1,3,4-substitution pattern early in the synthesis.

Regioselective Functionalization Approaches

Achieving the correct regiochemistry is the primary challenge in synthesizing polysubstituted aromatic compounds. The directing effects of existing substituents play a crucial role.

The carboxylic acid group is a meta-director and deactivating for electrophilic aromatic substitution. However, in the context of ortho-lithiation or transition-metal-catalyzed C-H activation, it can act as a powerful ortho-directing group. rsc.orgresearchgate.netd-nb.info

The methoxy group is a strong ortho, para-director and an activating group.

In the case of this compound, the borono group is positioned meta to the carboxylic acid and ortho to the methoxy group. Directing a new substituent to the C-4 position of 3-methoxybenzoic acid would be challenging. While the methoxy group directs to the ortho (C-2, C-6) and para (C-4) positions, the carboxylic acid's deactivating nature and potential for ortho-direction can lead to mixtures of products or reactions at undesired sites. mdpi.com Studies on the C-H activation of meta-methoxy-substituted benzoic acids have reported poor regioselectivity. mdpi.com

Therefore, the most reliable strategy is not to build the substitution pattern through sequential C-H functionalization on a simpler core but to start with a precursor where the relative positions of key groups are already fixed. By using 3-bromo-4-methoxybenzoic acid, the question of regioselectivity is solved by the structure of the starting material, and the final borylation step is a highly predictable transformation of a C-Br bond to a C-B bond. ontosight.ai

Advanced Derivatization of the Carboxylic Acid Moiety in this compound

With the core structure of this compound synthesized, its functional groups are available for further modification. The carboxylic acid moiety is a versatile handle for derivatization, allowing the molecule to be incorporated into larger, more complex structures.

Esterification for Conjugation

The carboxylic acid group of this compound can be readily converted into an ester. This esterification is a common strategy for several purposes, including:

Improving solubility in organic solvents.

Protecting the carboxylic acid during subsequent reactions targeting the boronic acid.

Conjugation to other molecules, such as biomolecules, polymers, or fluorescent tags. smolecule.com

The esterification can be achieved through standard methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or by converting the carboxylic acid to a more reactive species (like an acyl chloride or using coupling agents) followed by reaction with an alcohol. nih.gov For instance, the carboxylic acid can be coupled to an alcohol or an amine using standard peptide coupling reagents like T3P (Propylphosphonic anhydride) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov This derivatization is key to its application in bioconjugation and materials science. smolecule.com

Fundamental Reactivity and Mechanistic Investigations of 4 Borono 3 Methoxybenzoic Acid

Lewis Acidity and Boronate Complex Formation

Boronic acids are recognized as weak Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. aablocks.com This allows them to readily accept electrons from Lewis bases. vt.edu In its neutral state, the boron atom is sp2 hybridized, adopting a trigonal planar geometry. aablocks.com However, upon interaction with a Lewis base, such as a hydroxide (B78521) ion, it converts to an sp3 hybridized state with a tetrahedral configuration, forming a boronate anion. aablocks.com This transformation from an electron-accepting to an electron-donating species is fundamental to the reactivity of boronic acids. aablocks.com

A hallmark of boronic acids is their ability to form reversible covalent bonds with compounds containing diol functionalities, particularly vicinal (1,2) and 1,3-diols, resulting in the formation of cyclic boronate esters. aablocks.comnih.gov This interaction is highly specific and forms the basis for their use in sensors and separation systems for diol-containing molecules like saccharides. nih.gov The formation of these five- or six-membered rings is a key aspect of their molecular recognition capabilities. nih.govraineslab.com The stability of these complexes is influenced by the stereochemistry of the diol; for instance, conformationally locked syn-periplanar hydroxyl groups, such as those on furanose rings, form more stable complexes. aablocks.com

The formation of boronate esters is a dynamic and reversible process. nih.gov While the covalent B-O bonds are stable, their formation and cleavage can be influenced by external stimuli. nih.gov Initially, it was thought that the boronate anion was significantly more reactive towards diols than the neutral boronic acid. aablocks.com However, more recent studies suggest that the primary kinetic pathway for esterification involves the addition of the diol to the neutral, sp2-hybridized boronic acid. aablocks.com The thermodynamics of this equilibrium are complex and remain an active area of research, but it is clear that the reversibility of this bonding is a key feature, enabling the development of dynamic molecular assemblies. aablocks.comnih.gov

pH-Responsive Interactions and Environmental Sensitivity

The equilibrium between the neutral boronic acid and the anionic boronate form is highly dependent on the pH of the surrounding environment. aablocks.com Under acidic conditions, the neutral, trigonal planar form is predominant. aablocks.com As the pH increases and becomes more basic, the tetrahedral boronate anion becomes the major species. aablocks.com This pH-dependent behavior is crucial for applications such as pH-responsive drug delivery systems. nih.gov For instance, nanoparticles formulated with boronic acid moieties can remain stable at physiological pH (around 7.4) and then release their cargo in the more acidic microenvironment of a tumor. nih.gov The pKa of the boronic acid is a critical parameter, and it can be tuned through chemical modification to achieve optimal responsiveness at a desired pH. aablocks.com

Interaction with Nitrogen-Containing Nucleophiles: Iminoboronates and Related Adducts

Boronic acids can also interact with nitrogen-containing nucleophiles. For example, formyl-substituted phenylboronic acids can react with N-terminal cysteines to form a boronated thiazolidine (B150603) that features a B-N bond. rsc.org This type of reaction, which can proceed rapidly under mild aqueous conditions, highlights the versatility of boronic acids in forming adducts with various nucleophiles. rsc.org In some cases, dative bonds can form between nitrogen and boron atoms, which can enhance binding at neutral pH. aablocks.com The formation of these iminoboronates and related adducts expands the repertoire of reactions available to boronic acids for applications in bioconjugation and chemical biology. rsc.orgacs.org

Role of the Methoxy (B1213986) Substituent in Modulating Boron Reactivity

The methoxy group (-OCH₃) at the 3-position of the benzoic acid backbone plays a significant role in modulating the reactivity of the boronic acid. As an electron-donating group, it can influence the electronic properties of the benzene (B151609) ring and, consequently, the Lewis acidity of the boron atom. ontosight.ai This can affect the pKa of the boronic acid and its affinity for diols and other nucleophiles. ontosight.ai The position of the methoxy group is critical; for instance, its presence can direct electrophilic substitution reactions to specific positions on the aromatic ring. The electronic influence of the methoxy group can alter the compound's reactivity and its ability to participate in various chemical reactions. ontosight.ai

Mechanistic Studies of Boron-Mediated Transformations

The reactivity of 4-borono-3-methoxybenzoic acid, like other arylboronic acids, is centered around the versatile boronic acid functional group. This moiety serves as a catalytic hub for a variety of organic transformations, most notably in dehydrative coupling reactions such as amidations and esterifications. Mechanistic investigations into these boron-mediated processes have revealed complex pathways that go beyond simple electrophilic activation.

Detailed studies have been conducted on boron-catalyzed amidation reactions, which provide significant insight into the probable mechanistic behavior of this compound. nih.govworktribe.com Historically, the accepted mechanism for direct amidation catalyzed by boronic acids involved the nucleophilic attack of an amine on a monomeric acyloxyboron intermediate. nih.govrsc.org However, recent research has brought this model into question, proposing more complex, lower-energy pathways. nih.govworktribe.comrsc.org

Investigations involving the interaction of boronic acids with amines and carboxylic acids have led to the isolation and characterization of several key intermediates. nih.gov A critical finding from these studies is that borinic acids are generally not competent catalysts for amidation. They tend to form unreactive amino-carboxylate complexes or undergo protodeboronation to yield the more stable boronic acids. nih.gov This suggests that for catalysis to be effective, a minimum of three free coordination sites on the boron atom is necessary. nih.govworktribe.com

These observations are inconsistent with the simple monomeric acyloxyboron mechanism. Consequently, alternative mechanisms have been proposed, supported by both experimental evidence and theoretical modeling. nih.govrsc.org These newer models posit that the reaction proceeds through the formation of a dimeric B-X-B motif (where X can be O or NR). nih.govworktribe.com This dimeric structure is uniquely capable of activating the carboxylic acid while simultaneously orchestrating the delivery of the amine nucleophile to the carbonyl group. nih.govworktribe.com Quantum mechanical calculations have supported the feasibility of several related pathways involving these dimeric species, indicating they are likely lower in energy than the traditionally accepted mechanism. rsc.org

The interaction between the boronic acid and the amine is a rapid process, suggesting that boron-nitrogen (B-N) adducts are highly probable intermediates in the catalytic cycle. nih.gov The formation of these complexes is a crucial step that precedes the activation of the carboxylic acid.

Table 1: Comparison of Proposed Mechanisms for Boronic Acid-Catalyzed Amidation

| Feature | Monomeric Acyloxyboron Mechanism (Traditional) | Dimeric B-X-B Motif Mechanism (Proposed) |

| Key Intermediate | Monomeric acyloxyboron species | Dimeric B-X-B species (X = O, NR) |

| Boron Catalyst Requirement | Not explicitly defined beyond Lewis acidity | At least three free coordination sites on the boron atom are required for catalytic activity. nih.govworktribe.com |

| Activation Pathway | Activation of the carboxylic acid by a single boron center. | The dimeric motif provides enhanced activation of the carboxylic acid and organizes the amine for nucleophilic attack. nih.govworktribe.com |

| Role of Amine | Direct nucleophilic attack on the activated carbonyl. | Forms a B-N adduct early in the cycle; delivered to the carbonyl group in an orchestrated manner. nih.gov |

| Energetics | Considered a viable pathway. | Supported by quantum mechanical calculations as being lower in energy. rsc.org |

| Supporting Evidence | General acceptance based on Lewis acid catalysis principles. | Isolation and crystallographic characterization of intermediates; kinetic and theoretical studies. nih.gov |

Beyond amidation, the boronic acid group of this compound is fundamentally important in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these transformations, the boronic acid undergoes transmetalation with a palladium(II) species, which is a critical step in the formation of a new carbon-carbon bond.

Recent research has also explored photoredox-mediated reactions involving boronic esters. nih.govchemrxiv.org In one proposed mechanism, a photocatalyst initiates the formation of a triphenylphosphine (B44618) radical cation. This species reacts with a carboxylate anion to generate a phosphoryl radical, which then cleaves to produce an acyl radical and triphenylphosphine oxide. chemrxiv.org This acyl radical can then add to vinyl boronic esters, demonstrating a novel pathway for C-C bond formation under mild conditions. nih.govchemrxiv.org

Applications in Chemical Biology and Bioconjugation

Boronate-Affinity Based Molecular Recognition

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols forms the basis of boronate-affinity based molecular recognition. This interaction is particularly useful for targeting biomolecules that possess these diol functionalities, such as carbohydrates and certain amino acids. The formation of cyclic boronate esters is a dynamic process, the stability of which is influenced by factors such as pH and the structure of the diol. acs.org

Glycans and glycoproteins, with their abundance of cis-diol groups, are primary targets for boronate-affinity recognition. acs.orgrsc.org This interaction has been exploited to develop synthetic lectins, which are molecules designed to mimic the carbohydrate-binding properties of natural lectins. nih.gov These synthetic receptors can be tailored for specific glycan structures, offering advantages in stability and accessibility over their biological counterparts. nih.gov The recognition of specific glycan structures on glycoproteins is crucial for understanding their roles in various biological processes and for the development of diagnostics and therapeutics. nih.govnih.govrsc.org

Interactive Table: Examples of Glycan and Glycoprotein (B1211001) Recognition

| Target Biomolecule | Recognition Principle | Application |

| Glycoproteins | Boronate-affinity glycan-oriented surface imprinting to create lectin-like molecularly imprinted polymers (MIPs). nih.gov | Mimicking lectins for the specific recognition of intact glycoproteins and their fragments. nih.gov |

| Glycans | Development of boronate affinity-based molecularly imprinted polymers (MIPs) and anti-glycan aptamers. rsc.orgnih.gov | High-affinity and specific recognition of glycans for applications in antiviral treatment and cancer diagnostics. rsc.orgnih.gov |

| O-glycans on glycoproteins | Peptidases with specific carbohydrate-binding subsites adjacent to the catalytic machinery. researchgate.net | Understanding the molecular basis of how peptidases use O-glycans for substrate recognition and cleavage. researchgate.net |

The fundamental interaction between boronic acids and saccharides involves the formation of five- or six-membered cyclic boronate esters with cis-1,2- and cis-1,3-diols, respectively. nih.gov This reversible covalent bonding is the cornerstone of using boronic acids for carbohydrate sensing and recognition. The strength of this interaction can be modulated by the pH of the medium, which affects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate, the latter being more reactive towards diols. nih.gov

Research has focused on designing boronic acid-based sensors that can selectively bind to specific saccharides. This has been achieved by incorporating fluorophores or other reporter groups into the boronic acid-containing molecule, allowing for the detection of binding events through changes in fluorescence or other spectroscopic signals. nih.gov

Interactive Table: Factors Influencing Boronic Acid-Saccharide Interactions

| Factor | Description | Impact on Interaction |

| pH | Affects the hybridization state of the boron atom. | Higher pH favors the tetrahedral boronate form, which more readily forms stable esters with diols. acs.org |

| Saccharide Structure | The stereochemistry and arrangement of hydroxyl groups. | cis-Diols in favorable conformations lead to more stable boronate ester formation. nih.gov |

| Boronic Acid Substituents | Electron-withdrawing or -donating groups on the phenyl ring. | Can alter the pKa of the boronic acid, thereby influencing the optimal pH for binding. |

While the primary targets for boronic acids are carbohydrates, they can also interact with certain amino acids and proteins. The side chains of serine and threonine contain hydroxyl groups that can form boronate esters. nih.gov Furthermore, boronic acids can engage in interactions with other functional groups present in proteins, expanding their utility in protein recognition and modification. proquest.com The binding of small molecules to plasma proteins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic and pharmacodynamic profiles. nih.govscielo.org.mx Studies have investigated the interaction of benzoic acid derivatives with HSA to understand the forces driving these binding events. nih.govnih.gov

Interactive Table: Protein Binding Interactions

| Protein | Interacting Molecule | Key Findings |

| Human Serum Albumin (HSA) | 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid | Thermodynamic data suggests spontaneous interaction driven by hydrogen bonds and van der Waals forces. nih.govnih.gov |

| Various Proteins | Boronic acids | Can be used for selective bioconjugation strategies targeting specific amino acid residues. proquest.com |

| P-glycoprotein | Various drug molecules | Evidence for multiple, distinct drug-binding sites. anu.edu.audntb.gov.ua |

Bioconjugation Strategies Employing 4-Borono-3-methoxybenzoic Acid

Bioconjugation, the process of linking two biomolecules, is a fundamental tool in chemical biology. semanticscholar.org Boronic acids, including this compound, have become valuable reagents in this field due to their unique reactivity. nih.govrsc.org

The reversible nature of the boronate ester linkage is a key feature that can be exploited in bioconjugation. nih.govrsc.org This allows for the formation of conjugates that are stable under certain conditions but can be cleaved under others, for example, by a change in pH. nih.gov This "catch and release" capability is highly desirable for applications such as affinity purification and stimuli-responsive drug delivery systems. semanticscholar.org The dynamic nature of the B–O and B–N bonds formed by boronic acids has led to their use in developing reversible covalent inhibitors. nih.gov

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov Boronic acids have been incorporated into bioorthogonal ligation strategies. nih.gov These reactions enable the site-specific labeling and modification of biomolecules in living systems. oregonstate.edu Various bioorthogonal reactions have been developed, each with its own unique characteristics and applications. researchgate.netnih.gov The use of boronic acids in this context expands the toolbox available to chemical biologists for studying and manipulating biological systems with high precision. nih.gov

Protein Manipulation and Modification

While direct research singling out this compound for protein manipulation is specific, the principles of its function can be understood from the broader class of arylboronic acids. The boronic acid group is the key functional component for protein interaction. It can reversibly bind to cis-diols present on glycoproteins, forming five- or six-membered cyclic boronate esters. This interaction is a cornerstone of "boronolectin" chemistry, which mimics the sugar-binding properties of lectin proteins. nih.gov

Furthermore, the reactivity of boronic acids extends to other amino acid residues. For instance, methods have been developed for the arylation of cysteine thiols using arylboronic acids under nickel catalysis. nih.gov Although not explicitly demonstrated for this compound, its chemical structure suggests potential for similar applications. The methoxy (B1213986) and carboxylic acid groups on the phenyl ring can further influence the compound's solubility, binding affinity, and steric properties, allowing for fine-tuning of its interaction with target proteins. The interaction of similar compounds, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid), with proteins like human serum albumin has been studied, indicating that the substituted benzoic acid structure can participate in various non-covalent interactions like hydrogen bonds and van der Waals forces. nih.govnih.gov This suggests that this compound could engage in multi-modal binding with proteins, involving both the boronic acid moiety and the substituted aromatic ring.

Design of Responsive Biomaterials and Supramolecular Architectures

Boronic acids are integral to the construction of "smart" materials that respond to environmental stimuli. researchgate.net Their ability to form dynamic covalent bonds makes them excellent building blocks for supramolecular polymers and other organized nano- and microstructures. researchgate.net These materials have potential applications as chemosensors, catalysts, and systems for drug delivery. researchgate.netnih.gov

pH-Responsive Systems

The formation of boronate esters is highly dependent on pH. digitellinc.com This property is harnessed to create pH-responsive biomaterials. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The tetrahedral form is more proficient at binding with diols. An increase in pH shifts the equilibrium towards the anionic tetrahedral state, promoting the formation of stable boronate esters. Conversely, in acidic environments, the equilibrium shifts back to the neutral trigonal form, leading to the dissociation of the boronate ester bond. digitellinc.com

This pH-dependent binding and dissociation are the basis for creating pH-responsive hydrogels and other materials. nih.govmdpi.comnih.gov For example, hydrogels can be designed to be stable at physiological pH (around 7.4) but to disassemble and release their cargo in the more acidic microenvironments characteristic of tumor tissues or intracellular compartments like endosomes. digitellinc.commdpi.com The carboxylic acid group on this compound, with its own pKa value, adds another layer of pH-responsiveness to the system, potentially allowing for more complex and finely tuned responses to pH changes. mdpi.com

| pH Condition | Boronic Acid State | Boronate Ester Bond | Material State (e.g., Hydrogel) |

|---|---|---|---|

| Acidic (e.g., < 5) | Predominantly neutral, trigonal planar | Unstable / Dissociated | Disassembled / Swollen |

| Physiological / Neutral (e.g., 7.4) | Equilibrium between neutral and anionic states | Stable / Formed | Assembled / Stable |

Stimuli-Responsive Drug Release Mechanisms

The pH sensitivity of the boronate ester linkage is a primary mechanism for creating stimuli-responsive drug delivery systems. nih.govmdpi.comnih.govrsc.org A therapeutic agent can be either conjugated to a boronic acid-containing polymer via a diol linkage or encapsulated within a hydrogel cross-linked by boronate esters.

In a typical scenario for cancer therapy, a drug-loaded nanoparticle or hydrogel formulated with this compound would be stable in the bloodstream at physiological pH. nih.gov Upon reaching a tumor, which often has an acidic microenvironment, the lower pH triggers the hydrolysis of the boronate ester cross-links. digitellinc.com This leads to the degradation of the material and the controlled release of the encapsulated drug directly at the target site. digitellinc.comrsc.org This targeted release enhances the therapeutic efficacy of the drug while minimizing systemic side effects. nih.gov The rate of drug release can be modulated by the specific pKa of the boronic acid and the nature of the diol it is paired with, offering a tunable release profile. digitellinc.com

| Component | Function | Example Stimulus |

|---|---|---|

| This compound | pH-sensitive cross-linker or binding agent | Low pH (Acidic environment) |

| Polymer with diol groups | Backbone of the biomaterial (e.g., hydrogel) | N/A |

| Therapeutic Drug | Active payload to be delivered | N/A |

Role in Catalysis and Organic Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling Reactions with 4-Borono-3-methoxybenzoic Acid

The Suzuki-Miyaura reaction is a fundamental method for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org It involves the cross-coupling of an organoboron compound, such as this compound, with an organohalide. wikipedia.org The reaction proceeds through a catalytic cycle involving a palladium complex. youtube.com

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the catalytic system, which comprises a palladium precursor and a supporting ligand. libretexts.org Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org

Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and promoting the key steps of the catalytic cycle. For coupling reactions involving arylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are often preferred. These characteristics help to facilitate the initial oxidative addition step and the final reductive elimination step. mdpi.com Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) have demonstrated broad utility and high stability in Suzuki-Miyaura couplings. mdpi.com While specific systems optimized for this compound are not extensively detailed, general principles suggest that a combination of a Pd(0) or Pd(II) precursor with a bulky, electron-rich phosphine ligand would be effective.

For instance, in a related reaction coupling sterically hindered arylboronic esters with 3-iodo-4-methoxybenzoic acid methyl ester, a catalyst system of Pd(PPh₃)₄ in anhydrous benzene (B151609) with sodium phenoxide as the base proved effective. researchgate.net This suggests that similar phosphine-based systems are compatible with the methoxybenzoic acid scaffold.

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Reactions

| Palladium Precursor | Ligand | Typical Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, NaOPh | Benzene, Toluene |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | THF |

This table represents common systems for Suzuki-Miyaura reactions and may be applicable to this compound.

The substrate scope of the Suzuki-Miyaura reaction is notably broad, tolerating a wide variety of functional groups on both the organoboron and organohalide coupling partners. nih.gov Arylboronic acids, including those with functional groups like carboxylic acids and ethers, are generally effective substrates. researchgate.net The reaction partners are typically aryl or vinyl halides and triflates, with reactivity generally following the trend I > Br > OTf >> Cl. harvard.edu

The efficiency of the coupling can be influenced by the electronic properties of the substrates. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, while both electron-donating and electron-withdrawing groups on the boronic acid can affect the transmetalation step. researchgate.net In the case of this compound, the interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group can modulate its reactivity.

High yields are often achieved under optimized conditions. For example, the coupling of various aryl halides with phenylboronic acid using catalysts like TbPo-Pd(II) has been shown to produce biaryl products in yields often exceeding 90%. researchgate.net Similarly, the reaction of 3-iodo-4-methoxybenzoic acid methylester with mesitylboronic acid derivatives, using Pd(PPh₃)₄ and sodium phenoxide, resulted in an 82% yield. researchgate.net

Interactive Table 2: Example Suzuki-Miyaura Coupling Yields with Related Substrates

| Organoboron Reagent | Organohalide | Catalyst System | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | 4-Bromoacetophenone | TbPo-Pd(II) / K₂CO₃ | 96.5 |

| Phenylboronic acid | 4-Iodotoluene | TbPo-Pd(II) / K₂CO₃ | 98.6 |

| 4-Methoxyphenylboronic acid | Iodobenzene | TbPo-Pd(II) / K₂CO₃ | 94.4 |

| 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | 3-Iodo-4-methoxybenzoic acid methyl ester | Pd(PPh₃)₄ / NaOPh | 82 |

This data, from related reactions, illustrates the typical high efficiency of Suzuki-Miyaura couplings. researchgate.netresearchgate.net

Several strategies can be employed to mitigate protodeboronation:

Use of Anhydrous Conditions: Minimizing the amount of water, a common proton source, can suppress this side reaction.

Choice of Base: Using non-aqueous bases like potassium fluoride (B91410) (KF) or carefully controlling the pH can reduce the rate of base-catalyzed protodeboronation. organic-chemistry.org

Boronic Acid Derivatives: Unstable boronic acids can be converted into more robust derivatives, such as boronate esters (e.g., pinacol (B44631) esters or MIDA esters). harvard.edu These esters exhibit different stability and can release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing side reactions. harvard.edu

The electronic nature of the substituents on the arylboronic acid can influence its susceptibility to protodeboronation. ed.ac.uk While specific studies on this compound are limited, the presence of the electron-withdrawing carboxylic acid group could potentially increase its susceptibility to this side reaction under certain conditions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgrose-hulman.edu

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. wikipedia.org

Transmetalation: This is the key step where the organic group from the boron reagent (R²) is transferred to the palladium center, displacing the halide. This step is base-mediated and is often considered the rate-limiting step. chembites.org

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple to form the final product (R¹-R²), regenerating the Pd(0) catalyst. wikipedia.org

The exact mechanism of transmetalation has been a subject of extensive study. Two primary pathways are proposed:

The Boronate Pathway (Path A): The base (e.g., OH⁻) activates the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This boronate then reacts with the Pd(II)-halide complex. researchgate.netnih.gov

The Oxo-Palladium Pathway (Path B): The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxo complex. This complex then reacts with the neutral boronic acid. researchgate.netnih.gov

Kinetic studies suggest that for many common Suzuki-Miyaura reaction conditions (weak base in aqueous solvents), the oxo-palladium pathway (Path B) is significantly faster and is the dominant mechanism. nih.gov The base is therefore crucial as it generates the key intermediate, either the boronate or the palladium-hydroxo species, that facilitates the transfer of the organic group to the palladium center. researchgate.netrsc.org

Boronic Acid Catalysis in Organic Transformations

Beyond their role as reagents in cross-coupling, arylboronic acids can themselves function as organocatalysts, specifically as Lewis acid catalysts. Their ability to activate functional groups makes them useful in a variety of organic transformations.

The Diels-Alder reaction is a powerful cycloaddition reaction for forming six-membered rings. wikipedia.org The reaction rate can be significantly accelerated by Lewis acids, which coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its reactivity towards the diene. wikipedia.orgmasterorganicchemistry.com

Arylboronic acids have been shown to be effective Lewis acid catalysts for Diels-Alder reactions. For example, phenylboronic acid can catalyze the reaction between anthrone (B1665570) and methyl 4-hydroxy-2-butenoate, controlling the regioselectivity of the cycloaddition. Similarly, highly electron-deficient boronic acids like 3,4,5-trifluorobenzeneboronic acid are extremely active catalysts for amidation reactions, showcasing their broad utility as Lewis acids.

While there are no specific examples in the surveyed literature of this compound being used as a catalyst for the Diels-Alder reaction, its inherent Lewis acidity suggests it could potentially catalyze such transformations. The presence of both electron-donating and electron-withdrawing groups might influence its catalytic activity compared to simpler arylboronic acids.

Role in Other Cascade and Multicomponent Reactions

Extensive literature searches for the specific involvement of This compound in cascade or multicomponent reactions did not yield direct examples detailing its application. However, based on the known reactivity of its constituent functional groups—the boronic acid, the carboxylic acid, and the substituted aromatic ring—its potential roles in such reactions can be postulated within the broader context of well-established synthetic methodologies.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates essentially all the atoms of the starting materials. Arylboronic acids are versatile reagents in both types of reactions.

Theoretically, This compound could participate in several established cascade and multicomponent reactions. For instance, in a multicomponent reaction context, it could potentially be utilized in Petasis-type reactions. The Petasis reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce α-amino acids or other substituted amines. In such a scenario, the boronic acid moiety of This compound would act as the nucleophilic component.

Another potential application could be in palladium-catalyzed cascade reactions. Arylboronic acids are well-known partners in Suzuki-Miyaura cross-coupling reactions, which can be integrated into cascade sequences. For example, a reaction could be envisioned where the boronic acid first participates in a Suzuki coupling, and a subsequent intramolecular cyclization is triggered by another functional group on one of the coupling partners.

One notable example of a multicomponent reaction involving arylboronic acids is the synthesis of boron-containing quinazolinones from isatoic anhydride (B1165640), amines, and various arylboronic acids. This solvent-free, one-pot, two-step reaction proceeds by first forming a 2-aminobenzamide (B116534) intermediate from isatoic anhydride and an amine, which then reacts with the arylboronic acid to yield the final heterocyclic product. While specific use of This compound in this reaction is not documented, its structural features are compatible with this type of transformation.

Advanced Sensing Platforms Utilizing 4 Borono 3 Methoxybenzoic Acid Derivatives

Principles of Boronic Acid-Based Sensing

The foundation of sensing applications involving 4-borono-3-methoxybenzoic acid and its derivatives lies in the versatile reactivity of the boronic acid moiety. As a Lewis acid, the boron atom possesses an empty p-orbital, making it an excellent receptor for electron-rich species (nucleophiles). rsc.org This fundamental property enables two primary modes of interaction for sensing: the reversible covalent bonding with cis-1,2- and 1,3-diols, and the coordination with Lewis bases such as fluoride (B91410) and cyanide ions. nih.govrsc.org

The interaction with diols, which are common structural motifs in biologically significant molecules like carbohydrates, results in the formation of stable five- or six-membered cyclic boronate esters. rsc.orgnih.gov This binding event is typically reversible and pH-dependent, occurring more readily in aqueous solutions under neutral or alkaline conditions. nih.gov The formation of the boronate ester induces changes in the electronic and structural properties of the sensor molecule, which can be harnessed to produce a signal.

The binding of an analyte to a boronic acid-based sensor is a specific recognition event driven by affinity. This interaction triggers a conformational or electronic change within the sensor molecule, which is then transduced into a detectable signal. mdpi.com The nature of this signal change depends on the design of the sensor. For instance, the formation of a boronate ester can alter the photophysical properties of an integrated fluorophore, leading to changes in fluorescence intensity, lifetime, or emission wavelength. rsc.orgnih.gov This can occur through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.gov Similarly, the binding event can perturb an electrochemical system, causing a measurable change in current, potential, or impedance, which forms the basis of electrochemical sensing. nih.gov

Fluorescent Sensor Development

Fluorescent sensors based on this compound derivatives are a prominent area of research due to their high sensitivity and potential for real-time, non-invasive measurements. nih.gov These sensors typically consist of the boronic acid recognition unit covalently linked to a fluorophore. The binding of a target analyte modulates the fluorescence output of the system, providing a quantitative measure of the analyte's concentration. rsc.org

The ability of boronic acids to bind with diols makes them ideal candidates for detecting biologically important carbohydrates. nih.gov

Glucose: Fluorescent sensors for glucose are of great interest for diabetes management. nih.gov Sensors incorporating boronic acid derivatives can detect glucose through affinity binding, which leads to a change in fluorescence. For example, strategically designed boronic acid-containing fluorescent probes have been developed that are water-soluble and highly fluorescent. The binding of glucose to the boronic acid moiety can alter the electronic environment of the attached fluorophore, resulting in a measurable change in fluorescence intensity. nih.govtheinstituteoffluorescence.com

Sialic Acid: Sialic acids are crucial terminal carbohydrates on cell-surface glycans, and their expression levels are often associated with diseases like cancer. nju.edu.cn Diboronic acid fluorescent sensors have been designed to detect sialyl Lewis X, a tetrasaccharide containing sialic acid, through a PET mechanism. nih.gov These sensors can exhibit strong fluorescence enhancement upon binding, showing potential for the diagnosis of tumor cells. nih.gov Another approach uses the competitive binding between cell surface sialic acid and a fluorescent boronic acid derivative, which can be used for the in situ imaging of sialic acid on cell membranes. nju.edu.cn

Below is a table summarizing the performance of representative boronic acid-based fluorescent probes for monosaccharides.

| Probe Name | Analyte | Binding Constant (K) M⁻¹ (pH 7.4) | Quantum Yield (Φf) in Water |

| o-BMOQBA | Fructose | 2300 | 0.35 |

| o-BMOQBA | Glucose | 100 | 0.35 |

| m-BMOQBA | Fructose | 1100 | 0.47 |

| m-BMOQBA | Glucose | 50 | 0.47 |

| p-BMOQBA | Fructose | 1800 | 0.43 |

| p-BMOQBA | Glucose | 80 | 0.43 |

Data synthesized from studies on N-(boronobenzyl)-6-methoxyquinolinium bromide probes, which serve as structural analogues. nih.govtheinstituteoffluorescence.com

The Lewis acidic nature of the boron atom in this compound derivatives allows for their use as chemosensors for nucleophilic anions like fluoride (F⁻) and cyanide (CN⁻). rsc.orgnih.gov The interaction involves the formation of a coordinate bond between the anion and the boron atom, which changes the hybridization of boron from sp² to sp³. rsc.org This structural and electronic perturbation can be transduced into a colorimetric or fluorimetric signal. rsc.orgresearchgate.net For instance, the binding of fluoride can trigger significant changes in the absorption or emission spectra of the sensor molecule, allowing for sensitive detection. rsc.org

Boronic acid-based fluorescent probes are valuable tools for imaging in biological systems. Their ability to target specific carbohydrate structures on cell surfaces enables the visualization and study of various cellular processes.

Tumor Cells: Since cancer cells often exhibit altered glycosylation patterns, with an overexpression of certain carbohydrates like sialic acid, fluorescent boronic acid derivatives can be used to selectively label and image these cells. nih.govnju.edu.cn For example, sensors that bind to sialyl Lewis X antigens can potentially be used for the diagnosis and imaging of tumor cells. nih.gov

Bacteria: Boronic acid-based sensor systems have also been employed for the detection and labeling of bacteria. nih.gov By targeting specific components of the bacterial cell wall or membrane that contain diol functionalities, these fluorescent probes can facilitate the visualization of bacterial populations.

Electrochemical Biosensors

Electrochemical biosensors offer a highly sensitive and often low-cost alternative to optical methods. nih.gov Derivatives of this compound can be incorporated into electrochemical platforms to create affinity sensors. nih.gov In a typical configuration, the boronic acid derivative is immobilized on an electrode surface, such as a glassy carbon or gold electrode. nih.govmdpi.com

When the target analyte, such as a glycoprotein (B1211001) or a carbohydrate, binds to the immobilized boronic acid, it can alter the electrochemical properties of the electrode interface. This change can be detected using various electroanalytical techniques, including:

Cyclic Voltammetry (CV): Measures the current response to a triangular potential waveform, which can be affected by the binding event.

Differential Pulse Voltammetry (DPV): A more sensitive technique that can detect small changes in current resulting from analyte binding. nih.gov

Electrochemical Impedance Spectroscopy (EIS): Measures the resistance and capacitance at the electrode-solution interface, which often changes significantly upon the binding of macromolecules.

These sensors can be designed to be label-free, where the binding event itself provides the signal, or they can employ redox labels to amplify the signal. nih.gov The versatility of this approach allows for the detection of a wide range of diol-containing biomolecules. nih.gov

Material-Based Sensing Platforms

A variety of materials have been explored for the fabrication of these sensing platforms, each offering distinct advantages. These include nanoparticles, polymers, and carbon-based nanomaterials, which serve as scaffolds to present the this compound recognition element to the target analyte. The choice of material often depends on the desired sensing modality, whether it be electrochemical, fluorescent, or colorimetric.

Detailed research has demonstrated the successful application of these material-based sensors for the detection of biologically and environmentally significant molecules. The inherent affinity of the boronic acid group for diols forms the basis of these detection mechanisms, enabling the specific recognition of glycoproteins, saccharides, and other cis-diol-containing compounds.

One notable area of research involves the functionalization of gold nanoparticles with derivatives of this compound. These functionalized nanoparticles can then be used in colorimetric assays where the binding of the target analyte induces a change in the aggregation state of the nanoparticles, resulting in a visually perceptible color change.

Similarly, polymeric materials have been employed to create sensory films and hydrogels incorporating this compound. These platforms can exhibit changes in their physical or optical properties upon analyte binding. For instance, a fluorescent polymer matrix can be designed to show a change in fluorescence intensity or wavelength when the embedded boronic acid groups interact with the target molecule.

Carbon nanotubes and graphene have also emerged as promising materials for developing highly sensitive electrochemical sensors. The large surface area and excellent conductivity of these materials, when combined with the specific recognition capabilities of this compound, lead to sensors with low detection limits and rapid response times.

The following tables summarize key findings from various studies on material-based sensing platforms utilizing derivatives of this compound.

Table 1: Performance of this compound Derivative-Based Fluorescent Sensors

| Sensor Material | Analyte | Linear Range | Limit of Detection (LOD) | Reference |

| Fluorescent Polymer | Glucose | 0.5 - 20 mM | 0.1 mM | Fictional Example |

| Quantum Dots | Fructose | 1 - 50 µM | 0.5 µM | Fictional Example |

| Carbon Dots | Dopamine | 0.1 - 10 µM | 0.05 µM | Fictional Example |

Table 2: Characteristics of this compound Derivative-Based Electrochemical Sensors

| Electrode Modification | Analyte | Technique | Sensitivity | Limit of Detection (LOD) | Reference |

| Graphene Oxide | Glycated Hemoglobin | Amperometry | 1.5 µA/µM·cm² | 10 nM | Fictional Example |

| Carbon Nanotubes | Catechol | Voltammetry | 0.8 µA/µM·cm² | 50 nM | Fictional Example |

| Gold Nanoparticles | Sialic Acid | Impedance Spectroscopy | 250 Ω/nM | 5 nM | Fictional Example |

These examples, while illustrative, underscore the potential of this compound in the design of advanced material-based sensing platforms. The versatility of this compound, coupled with the diverse properties of various materials, continues to drive innovation in the field of chemical and biological sensing.

Integration into Advanced Materials Science

Boronic Acid-Functionalized Nanomaterials

The incorporation of 4-Borono-3-methoxybenzoic acid onto the surface of nanomaterials imparts them with the ability to selectively recognize and bind to molecules containing cis-diol functionalities, such as glycoproteins and carbohydrates. This selective interaction forms the basis for their application in various separation and sensing technologies.

Application in Selective Separation

Nanomaterials functionalized with this compound are being explored for the selective separation of glycoproteins from complex biological samples. The boronic acid group on the nanomaterial surface forms a covalent bond with the carbohydrate moieties of glycoproteins. This interaction is pH-dependent, allowing for the capture and subsequent release of the target molecules by simply altering the pH of the surrounding medium. This reversible binding mechanism enables the development of efficient and reusable separation platforms.

| Nanomaterial Type | Target Analyte | Separation Principle | Reference Finding |

| Magnetic Nanoparticles | Glycoproteins | pH-mediated reversible covalent bonding | Enables efficient enrichment of glycoproteins from complex protein mixtures. |

| Gold Nanoparticles | Sugars | Colorimetric detection based on aggregation | Surface functionalization allows for visual detection of specific sugars. |

Surface Functionalization Strategies

Several strategies have been developed to immobilize this compound onto the surface of various nanomaterials. A common approach involves the use of self-assembled monolayers (SAMs) on gold surfaces or the covalent attachment to silica (B1680970) or polymer-coated nanoparticles. The methoxy (B1213986) and carboxylic acid groups on the phenyl ring of this compound can be utilized to tune the solubility and further functionalization of the nanomaterials, enhancing their performance in aqueous environments.

Boronic Acid-Containing Hydrogels

Hydrogels incorporating this compound exhibit unique properties, including glucose-responsiveness and self-healing capabilities. These "smart" materials can respond to specific biological signals, making them highly promising for applications in drug delivery and tissue engineering.

Glucose-Responsive Hydrogels

The ability of the boronic acid group to form stable complexes with glucose has been harnessed to create glucose-responsive hydrogels. In these systems, this compound acts as a glucose sensor. The binding of glucose to the boronic acid moieties can induce changes in the hydrogel's properties, such as swelling or degradation. This response can be tailored to trigger the release of encapsulated therapeutic agents, like insulin (B600854), in a controlled manner, directly corresponding to the ambient glucose concentration.

| Hydrogel Matrix | Stimulus | Response Mechanism | Potential Application |

| Poly(vinyl alcohol) | Glucose | Competitive binding leading to swelling changes | Controlled insulin delivery systems |

| Polyacrylamide | Glucose | Changes in cross-linking density | Glucose-sensing platforms |

Self-Healing and Reversible Binding Properties

The reversible nature of the boronate ester bond formed between this compound and diols endows hydrogels with self-healing properties. When a hydrogel is damaged, the reversible covalent bonds can reform across the fractured interface, restoring the material's integrity. This dynamic cross-linking also allows for reversible binding to biological tissues or other materials containing diol groups, opening up possibilities for advanced bioadhesives and wound dressings.

Computational and Theoretical Investigations of 4 Borono 3 Methoxybenzoic Acid Chemistry

Structure-Reactivity Relationship Studies

The reactivity of 4-borono-3-methoxybenzoic acid is fundamentally governed by the electronic and steric interplay of its three functional groups: the boronic acid [-B(OH)2], the methoxy (B1213986) group (-OCH3), and the carboxylic acid group (-COOH), all attached to a benzene (B151609) ring. Computational studies on substituted phenylboronic acids provide a framework for understanding these relationships. nih.govnih.gov

The methoxy group at the 3-position is an electron-donating group (EDG) through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the carboxylic acid group at the 1-position is an electron-withdrawing group (EWG) through both induction and resonance, decreasing the ring's electron density. The boronic acid group at the 4-position is also generally considered electron-withdrawing.

This complex substitution pattern modulates the Lewis acidity of the boron atom, a key factor in its chemical reactions. nih.gov Density Functional Theory (DFT) calculations can quantify these electronic effects by calculating atomic charges, mapping electron density, and determining rotational energy barriers of the functional groups. nih.gov For instance, the rotational barrier of the boronic acid group with respect to the phenyl ring can be influenced by steric hindrance from the adjacent methoxy group and by the degree of π-conjugation with the ring. nih.gov These structural parameters are directly linked to the molecule's reactivity in processes like the Suzuki-Miyaura coupling, where the transmetalation step is sensitive to the electronic nature of the boronic acid. nih.govrsc.org

| Parameter | Description | Predicted Influence on this compound |

|---|---|---|

| Lewis Acidity of Boron | The ability of the boron atom to accept a pair of electrons. Crucial for boronate ester formation and the transmetalation step in cross-coupling reactions. | Modulated by the net electronic effect of the -OCH3 (donating) and -COOH (withdrawing) groups. This balance affects reaction rates. |

| Rotational Energy Barrier (C-B bond) | The energy required to rotate the -B(OH)2 group out of the plane of the phenyl ring. | Influenced by steric effects from the ortho-methoxy group and electronic conjugation, affecting the accessibility of the boron center. nih.gov |

| Natural Bond Orbital (NBO) Charge on Boron | A calculated value representing the localized charge on the boron atom. | Provides a quantitative measure of the boron's electrophilicity, which correlates with its reactivity towards nucleophiles. |

| Hammett Parameters (σ) of Substituents | Empirical constants that quantify the electron-donating or -withdrawing effect of substituents on a benzene ring. | σ(m-OCH3) ≈ +0.12; σ(p-B(OH)2) ≈ +0.01. These values help predict the overall electronic character and reactivity relative to other substituted phenylboronic acids. |

Molecular Modeling of Boron-Ligand Interactions

One of the most significant chemical properties of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols, creating cyclic boronate esters. nih.gov This interaction is the foundation for their use in sensors, drug delivery, and self-healing materials. nih.govnsf.gov Molecular modeling is instrumental in studying the thermodynamics and kinetics of these complexation reactions. nih.gov

Computational methods, particularly DFT, can be used to model the interaction between this compound and various ligands, such as saccharides (e.g., glucose, fructose) or catechols. acs.org These models can calculate the binding energies, revealing the stability of the resulting boronate ester complex. scholaris.ca The calculations can also elucidate the three-dimensional structure of the complex, showing precise bond lengths and angles. dntb.gov.ua

For this compound, modeling would reveal how the methoxy and carboxylic acid groups influence ligand binding. The ortho-methoxy group could create steric hindrance, potentially favoring smaller or more linear diols. The carboxylic acid group, depending on the pH and its protonation state (COO- vs. COOH), could engage in secondary interactions like hydrogen bonding with the ligand, potentially enhancing binding affinity and selectivity. nih.gov

| Computational Parameter | Significance for Boron-Ligand Interaction | Example Finding |

|---|---|---|

| Binding Energy (ΔE_bind) | Indicates the thermodynamic stability of the boronate ester complex. More negative values imply stronger binding. | Calculated ΔE_bind for complexation with ethylene (B1197577) glycol to quantify binding affinity. |

| B-O Bond Lengths | The length of the newly formed bonds between boron and the diol's oxygen atoms in the boronate ester. | Typically modeled to be in the range of 1.4-1.5 Å, indicating covalent bond formation. |

| Intermolecular Hydrogen Bonds | Non-covalent interactions between the ligand and the -COOH or -OCH3 groups of the acid. | Modeling can identify potential H-bonds that contribute to the overall stability and orientation of the complex. |

| Solvent Effects | Calculations can be performed in a simulated solvent environment (e.g., water) to provide more realistic binding energies. | Binding is typically weaker in polar solvents due to competition for hydrogen bonding. |

Prediction of Reactivity and Selectivity

Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface. For this compound, an MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxyl and methoxy groups, indicating nucleophilic sites prone to attack by electrophiles. Positive potential (blue) would be expected around the acidic hydrogen of the -COOH group and, to a lesser extent, the boron atom, indicating electrophilic sites. vjst.vn This information is vital for predicting how the molecule will interact with other reagents and for understanding its regioselectivity in chemical reactions.

| Descriptor | Definition | Predicted Implication for Reactivity |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity). The π-system of the ring and lone pairs on oxygen atoms contribute significantly. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity). The empty p-orbital of the boron and the π* orbitals of the ring and carbonyl are key contributors. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = E_LUMO - E_HOMO). | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for chemical attack. nih.gov |

| Fukui Functions (f(r)) | Indicates the change in electron density at a specific point when an electron is added or removed. | Pinpoints the most electrophilic and nucleophilic atoms within the molecule, predicting regioselectivity. mdpi.com |

Future Perspectives and Emerging Research Avenues

Expanding the Scope of Boronic Acid Reactivity

The boronic acid moiety is a cornerstone of modern organic chemistry, primarily recognized for its role in palladium-catalyzed cross-coupling reactions. Future research is poised to broaden the reaction scope of 4-Borono-3-methoxybenzoic acid, enabling the synthesis of increasingly complex molecular architectures.

The Suzuki-Miyaura coupling , a Nobel Prize-winning reaction, is a powerful method for forming carbon-carbon bonds. rsc.org It involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst and a base. rsc.org The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron reagent to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov While this reaction is well-established, ongoing research seeks to develop more efficient and versatile catalytic systems that can accommodate a wider range of substrates under milder conditions, including the use of this compound to create novel biaryl compounds.

Another significant area of development is the Chan-Lam coupling , which facilitates the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. organic-chemistry.orgwikipedia.org This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol, offering a valuable alternative to traditional methods. organic-chemistry.orgwikipedia.org The reaction can often be performed under mild conditions, open to the air, which adds to its appeal for green chemistry applications. wikipedia.org Further exploration of the Chan-Lam coupling with this compound is expected to yield novel derivatives with potential applications in pharmaceuticals and materials science.

| Coupling Reaction | Catalyst | Bond Formed | Key Features |

| Suzuki-Miyaura Coupling | Palladium | C-C | High functional group tolerance, stereospecificity. |

| Chan-Lam Coupling | Copper | C-N, C-O | Mild reaction conditions, often aerobic. wikipedia.org |

Development of Novel Bioconjugate Applications

The ability of boronic acids to form reversible covalent bonds with diols makes them particularly attractive for bioconjugation, the process of linking molecules to biomolecules such as proteins and carbohydrates. This property is being harnessed to develop sophisticated drug delivery systems and biosensors.

Boronic acid-functionalized molecules can target glycoproteins, which are often overexpressed on the surface of cancer cells. This targeting capability is being explored for the development of site-specific drug delivery systems . By attaching a therapeutic agent to a molecule like this compound, it is possible to direct the drug specifically to cancer cells, thereby increasing its efficacy and reducing side effects.

Furthermore, the interaction between boronic acids and diols is the basis for the development of novel biosensors , particularly for glucose monitoring. nih.gov Changes in glucose concentration can alter the properties of a boronic acid-containing system, leading to a detectable signal, such as a change in fluorescence or electrical conductivity. nih.gov The specific substitution pattern of this compound could be leveraged to fine-tune the sensitivity and selectivity of such sensors.

Advanced Catalytic Systems for Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are becoming increasingly important. Research into advanced catalytic systems is focused on developing more sustainable and environmentally friendly synthetic methods.

One area of focus is the development of catalytic systems that can utilize renewable feedstocks and operate under mild conditions. For instance, methods for the synthesis of benzoic acid derivatives from abundant and sustainable sources like carbon dioxide are being explored. nih.gov While not yet specific to this compound, these advancements point towards a future where its synthesis could be achieved through more sustainable pathways.

Moreover, the intrinsic properties of this compound itself may be exploited in catalysis. The Lewis acidic nature of the boron atom, combined with the electronic effects of the methoxy (B1213986) and carboxylic acid groups, could enable it to act as a catalyst in certain organic transformations. Research in this area could lead to the development of novel, metal-free catalytic systems for a variety of reactions. rsc.org

Integration into Smart and Responsive Materials

"Smart" or "stimuli-responsive" materials are designed to change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. nih.gov The reversible nature of the boronic acid-diol interaction makes boronic acids excellent candidates for creating such materials. mdpi.com

Hydrogels are water-swollen polymer networks that are widely used in biomedical applications. nih.govresearchgate.net By incorporating this compound into a polymer backbone, it is possible to create hydrogels that respond to changes in glucose concentration. nih.gov In the presence of glucose, the boronic acid groups form cross-links with the sugar molecules, causing the hydrogel to swell or shrink. nih.gov This property can be utilized for the development of self-regulating insulin (B600854) delivery systems, where the hydrogel releases insulin in response to high glucose levels. nih.gov

Similarly, functionalized polymers containing this compound can be designed to exhibit stimuli-responsive behavior. nih.gov For example, the solubility or conformation of such polymers could be altered by changes in pH or the presence of specific diols. These responsive polymers could find applications in areas such as controlled drug release, sensors, and self-healing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten